molecular formula C10H20N2 B093859 1-Cyclohexylpiperazine CAS No. 17766-28-8

1-Cyclohexylpiperazine

カタログ番号: B093859
CAS番号: 17766-28-8
分子量: 168.28 g/mol
InChIキー: XPDSXKIDJNKIQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclohexylpiperazine is a piperazine derivative characterized by a cyclohexyl group attached to the nitrogen atom of the piperazine ring. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and conformational flexibility, which influence its pharmacological activity . The compound has been extensively studied as a ligand for sigma (σ) receptors, particularly the σ2 subtype, with applications in cancer research (e.g., antiproliferative agents) and positron emission tomography (PET) imaging . Its synthesis typically involves nucleophilic substitution reactions, such as coupling cyclohexylpiperazine with halogenated intermediates under basic conditions, achieving yields exceeding 90% in optimized protocols .

特性

IUPAC Name

1-cyclohexylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDSXKIDJNKIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170357
Record name 1-Cyclohexylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17766-28-8
Record name 1-Cyclohexylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17766-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Standard Reaction Conditions

A typical procedure involves refluxing piperazine with a cyclohexyl halide in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide) in the presence of an inorganic base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The base neutralizes the hydrohalic acid generated during the reaction, driving the equilibrium toward product formation.

Table 1: Comparative Yields Under Varied Conditions

Cyclohexyl HalideSolventBaseTemperature (°C)Time (h)Yield (%)
BromideAcetonitrileK₂CO₃801278
ChlorideDMFNaOH1002465
BromideTolueneEt₃N1101872

Challenges and Solutions

  • Regioselectivity : Piperazine contains two equivalent nitrogen atoms, leading to potential bis-alkylation. To mitigate this, a 1:1 molar ratio of piperazine to cyclohexyl halide is maintained.

  • Side Reactions : Prolonged heating may result in over-alkylation or elimination byproducts. Short reaction times and controlled temperatures (80–100°C) are critical.

Boc-Protection/Deprotection Strategy

To enhance regioselectivity, researchers often employ a protection-deprotection approach using tert-butoxycarbonyl (Boc) groups. This method ensures mono-alkylation by temporarily blocking one nitrogen atom of piperazine.

Synthesis Workflow

  • Protection : 1-Boc-piperazine is prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Alkylation : The protected piperazine is reacted with a cyclohexyl halide under basic conditions (e.g., K₂CO₃ in acetonitrile).

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, yielding this compound.

Table 2: Efficiency of Deprotection Agents

AgentConcentrationTime (h)Yield (%)Purity (%)
TFA20% v/v29298
HCl (dioxane)4 M48895

Advantages

  • High Selectivity : Ensures mono-substitution, avoiding bis-cyclohexyl byproducts.

  • Scalability : Suitable for industrial production with yields exceeding 90% after optimization.

Alternative Synthetic Routes

Reductive Amination

An alternative approach involves reductive amination of cyclohexanone with piperazine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method avoids halogenated intermediates and operates under milder conditions.

Reaction Scheme :
Cyclohexanone+PiperazineNaBH₃CN, MeOHThis compound\text{Cyclohexanone} + \text{Piperazine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{this compound}

Optimization Data :

  • Solvent : Methanol (yield: 68%) vs. Tetrahydrofuran (yield: 54%).

  • pH : Reaction proceeds optimally at pH 5–6, maintained using acetic acid.

Grignard Reagent Approach

This compound can also be synthesized via the reaction of piperazine with cyclohexylmagnesium bromide (Grignard reagent). This method, though less common, provides a halogen-free pathway.

Key Considerations :

  • Moisture Sensitivity : Requires anhydrous conditions and inert atmosphere (e.g., nitrogen or argon).

  • Workup : Quenching with ammonium chloride (NH₄Cl) followed by extraction with ethyl acetate.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to improve heat and mass transfer, reducing reaction times from hours to minutes. For example, a microreactor system achieved 85% yield in 30 minutes at 120°C.

Table 3: Batch vs. Flow Synthesis Comparison

ParameterBatch ReactorFlow Reactor
Reaction Time12 h0.5 h
Yield78%85%
Energy ConsumptionHighLow

Green Chemistry Initiatives

  • Solvent Recycling : Acetonitrile recovery via distillation reduces waste.

  • Catalytic Systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency at lower temperatures.

Analytical Characterization

Post-synthesis, this compound is characterized using:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl).

  • Mass Spectrometry : ESI-MS m/z 169.2 [M+H]⁺.

  • HPLC Purity : >98% using a C18 column (acetonitrile:water 70:30).

化学反応の分析

Types of Reactions: 1-Cyclohexylpiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

科学的研究の応用

Synthesis Overview

Step Reagents Conditions Outcome
1Cyclohexyl halide + 1-Boc-piperazineReflux in organic solventIntermediate formation
2Removal of Boc protecting groupAcidic conditionsFormation of 1-Cyclohexylpiperazine

Chemistry

This compound serves as a versatile building block in organic synthesis. It is employed in the development of complex organic molecules and as a precursor for pharmacologically active compounds. Its unique cyclohexyl group contributes distinct physicochemical properties compared to other piperazine derivatives, enhancing its utility in synthetic chemistry .

Biology

In biological research, 1-CHP has been identified as a potent ligand for sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are implicated in various neurological processes and have been targeted for drug development aimed at treating conditions such as depression and schizophrenia. Notably, derivatives of 1-CHP have shown significant selectivity for sigma-2 receptors over sigma-1 receptors in cellular assays .

Case Study: Sigma Receptor Binding Affinity

  • A study demonstrated that specific derivatives of 1-CHP exhibited up to 59-fold selectivity for sigma-2 receptors in MCF7 cancer cell lines compared to sigma-1 receptors .

Medicine

As a precursor for several pharmacologically active compounds, this compound has potential therapeutic applications. For instance, it has been investigated for its role in the synthesis of novel analgesics and antipsychotic drugs. Its ability to modulate sigma receptor activity suggests it could be beneficial in developing treatments for neuropsychiatric disorders .

Materials Science

Recent studies have explored the use of this compound in materials science, particularly in the formation of charge transfer complexes. These complexes have applications in superconductors and photonic devices, showcasing the compound's versatility beyond traditional medicinal chemistry .

作用機序

1-Cyclohexylpiperazine exerts its effects primarily through its interaction with sigma receptors. These receptors are involved in modulating neurotransmitter systems and have implications in various neurological and psychiatric disorders. The compound binds to sigma receptors, influencing their activity and downstream signaling pathways .

類似化合物との比較

Comparison with Similar Compounds

Receptor Affinity and Selectivity

The σ2 receptor affinity of 1-cyclohexylpiperazine derivatives is influenced by alkyl chain length and substituent positioning:

Derivative (Example) Alkyl Chain Length σ2 Ki (nM) σ1 Ki (nM) σ2/σ1 Selectivity
Compound 33 3 methylenes 0.34 138 406-fold
Compound 45 5 methylenes 0.22 30.6 139-fold
Compound 6 4 methylenes 12.3 70.6 5.7-fold
  • Intermediate chain lengths (3–5 methylenes) optimize σ2 binding, while longer chains (e.g., nC10H21) reduce affinity due to steric clashes .
  • The cyclohexyl group enhances σ2 agonism, as demonstrated in guinea pig bladder contraction assays (EC50 = 0.8–3.2 µM) .

Pharmacological and Therapeutic Implications

  • Anticancer Activity : this compound derivatives like PB28 exhibit dual σ1 antagonism and σ2 agonism, synergizing with anthracyclines to inhibit breast cancer growth .
  • Antiviral Potential: PB28 also shows anti-SARS-CoV-2 activity by modulating σ receptors involved in viral replication .
  • Neuropharmacology : Fluorophenyl-substituted analogues attenuate cocaine-induced convulsions, whereas MT-45’s opioid activity limits its therapeutic utility .

生物活性

1-Cyclohexylpiperazine (CHP) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of CHP, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a cyclohexyl group. This structural configuration plays a crucial role in its interaction with biological targets, particularly various receptors.

Sigma Receptor Interaction

CHP and its derivatives have been shown to interact with sigma receptors, particularly σ1 and σ2 subtypes. These receptors are implicated in various physiological processes, including pain modulation, neuroprotection, and tumor cell apoptosis:

  • σ1 Receptor : Acts as a chaperone in the endoplasmic reticulum, influencing calcium signaling and cell survival. Ligands for this receptor are being evaluated for treating neurological disorders such as depression and schizophrenia .
  • σ2 Receptor : Overexpressed in many cancer tissues, activation of σ2 receptors can induce apoptosis in tumor cells, making them potential targets for cancer therapy .

Structure-Activity Relationship (SAR)

Research has identified critical modifications to the CHP structure that enhance its biological activity. A study synthesized various analogues of CHP to evaluate their inhibitory effects on inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis:

  • Key Findings :
    • The cyclohexyl group is essential for maintaining inhibitory activity against IMPDH.
    • Modifications to the piperazine ring significantly affect both biochemical and whole-cell activities .

Table 1: Summary of SAR Findings

CompoundModificationIC50 (μM)MIC90 (μM)Remarks
Compound 1Original structure0.08431.2Retained activity
Compound 3Methyl at position-3>100100Loss of activity
Compound 12Methyl at position-12.4250Maintained enzyme activity
Compound 14Cycloheptyl instead of cyclohexyl0.8331.2Reduced activity

Antitumor Activity

One notable derivative of CHP, PB28, has demonstrated significant antitumor properties:

  • Study Overview : PB28 was tested on breast cancer cell lines (MCF7 and MCF7 ADR), exhibiting cytotoxic effects through σ2 receptor agonism.
  • Results : PB28 showed an IC50 in the nanomolar range and induced caspase-independent apoptosis, suggesting its potential as an anticancer agent .

Antimicrobial Activity

CHP's ability to inhibit IMPDH suggests potential use as an anti-tubercular agent:

  • Mechanism : By inhibiting IMPDH, CHP disrupts purine biosynthesis in M. tuberculosis, which is critical for bacterial survival.
  • Research Findings : Several analogues showed promising results against both wild-type and resistant strains of M. tuberculosis, indicating the compound's broad-spectrum antimicrobial potential .

Case Study 1: Antitumor Efficacy of PB28

In a study investigating PB28's effects on breast cancer cells, it was found that:

  • Cytotoxicity : PB28 reduced cell viability significantly at various concentrations.
  • Mechanism : The compound induced apoptosis through σ2 receptor activation, leading to enhanced efficacy when combined with traditional chemotherapeutics like doxorubicin .

Case Study 2: Anti-Tubercular Properties

A comprehensive evaluation of CHP's analogues revealed:

  • Inhibitory Effects : Compounds demonstrated varying degrees of inhibition against IMPDH.
  • Clinical Relevance : The most effective analogues maintained low toxicity towards mammalian cells while showing potent anti-tubercular activity .

Q & A

Q. What are standard methodologies for synthesizing charge transfer (CT) complexes using 1-cyclohexylpiperazine as a donor?

this compound (1-CYHP) is combined with π-acceptors like DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) or CHL (2,3,5,6-tetrachloro-p-benzoquinone) in a 1:1 stoichiometry. Solutions of 1-CYHP and the acceptor (e.g., in acetonitrile) are mixed under continuous stirring for 1 hour. The resulting gel-like solid is air-dried and characterized via UV-Vis, FT-IR, and NMR spectroscopy .

Q. How are spectroscopic techniques employed to characterize CT complexes of this compound?

  • UV-Vis Spectroscopy : Measures absorbance shifts to confirm CT complex formation (e.g., λmax at 450–600 nm for DDQ complexes) .
  • FT-IR : Detects shifts in ν(C≡N) and ν(C=O) vibrations. For example, ν(C≡N) in DDQ shifts from 2227.56 cm⁻¹ (free) to 2206.06 cm⁻¹ (complexed) due to electron transfer .
  • 1H NMR : Downfield shifts in donor protons (e.g., N–H groups) indicate electron de-shielding upon complexation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved clothing. Avoid skin contact and ensure proper ventilation. Follow industrial hygiene practices, particularly if classified as a skin hazard .

Advanced Research Questions

Q. How do DFT calculations elucidate charge transfer mechanisms in 1-CYHP complexes?

Density functional theory (DFT) with B3LYP/6-31G basis sets optimizes geometries and calculates bond lengths/angles. For [(1-CYHP)(DDQ)], elongation of C–Cl (1.7807 Å → 1.8033 Å) and C=O (1.2381 Å → 1.2617 Å) bonds confirms electron transfer from 1-CYHP to the acceptor. HOMO-LUMO energy gaps (e.g., ΔE = 3.2 eV for CTC1) quantify charge transfer efficiency .

Q. How are thermodynamic parameters (ΔH°, ΔS°, ΔG°) determined for CT complex formation?

Stability constants (KCT) are measured at 296–311 K using the Benesi-Hildebrand equation. Plotting ln KCT vs. 1/T yields ΔH° (slope) and ΔS° (intercept). For CTC1, ΔH° = -42.1 kJ/mol (exothermic) and ΔG° = -28.3 kJ/mol (spontaneous). Negative ΔG° confirms thermodynamically favorable binding .

Q. What molecular interactions drive DNA binding by 1-CYHP CT complexes?

UV-Vis titration with calf thymus DNA reveals hypochromism and red shifts, indicating intercalation or groove binding. Intrinsic binding constants (Kb = 3610 M⁻¹ for CTC1 vs. 2791 M⁻¹ for CTC2) correlate with acceptor electron-withdrawing strength. Competitive ethidium bromide assays quantify displacement efficiency .

Q. How do solvent and conformational dynamics affect 1-CYHP’s molecular structure?

NMR studies in solvents (CDCl₃, DMSO-d₆) show equatorial-axial conformational equilibria. In polar solvents, the equatorial form dominates due to solvation effects. DFT-derived chemical shifts (e.g., δ<sup>13</sup>C for cyclohexyl carbons) align with experimental data to validate solvent-dependent conformers .

Q. What pharmacological mechanisms are associated with 1-CYHP derivatives?

Derivatives like PB28 (σ₂ agonist/σ₁ antagonist) inhibit tumor growth (IC₅₀ = nM range) via caspase-independent apoptosis and P-glycoprotein downregulation. Synergy with doxorubicin increases intracellular drug accumulation by 75% in resistant cells, suggesting combinational therapy potential .

Methodological Tables

Q. Table 1: Key Bond Length Changes in CT Complexes

Bond TypeFree Acceptor (Å)Complexed (Å)Change (Å)
DDQ: C–Cl (CTC1)1.78071.8033+0.0226
CHL: C=O (CTC2)1.23811.2557+0.0176
1-CYHP: N–H (CTC1)1.0101.025+0.015
Source: DFT calculations

Q. Table 2: Thermodynamic Parameters for CT Complexes

ParameterCTC1 (1-CYHP~DDQ)CTC2 (1-CYHP~CHL)
ΔH° (kJ/mol)-42.1-38.9
ΔS° (J/mol·K)-64.3-58.7
ΔG° (kJ/mol)-28.3-25.1
Source: Temperature-dependent stability studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Cyclohexylpiperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。